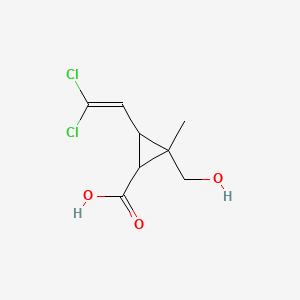

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- is a cyclopropane derivative with a dichloroethenyl group at position 3, a hydroxymethyl group, and a methyl group at position 2. These compounds typically exhibit neurotoxic effects in insects by disrupting sodium channel function. The hydroxymethyl substituent in this compound may influence its polarity, metabolic pathways, and environmental behavior compared to esterified analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor.

Addition of Substituents: The dichloroethenyl, hydroxymethyl, and methyl groups can be added through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid moiety participates in classical nucleophilic reactions:

-

Salt formation : Reacts with bases like NaOH to form water-soluble carboxylates, useful for purification or further reactions.

-

Esterification : Forms esters with alcohols under acid catalysis (e.g., methanol/H₂SO₄), though the hydroxymethyl group may compete in side reactions.

-

Amide synthesis : Reacts with amines (e.g., NH₃) via carbodiimide-mediated coupling to yield amides.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄, 80°C | 1,3-diene derivatives | |

| Oxidative | O₃, then Zn/H₂O | Dicarbonyl compounds | |

| Thermal | >150°C | Rearranged alkenes |

Reactivity of the Dichloroethenyl Group

The 2,2-dichloroethenyl substituent enables:

-

Dehydrohalogenation : Treatment with strong bases (e.g., KOH/EtOH) eliminates HCl, forming a chloroalkyne.

-

Nucleophilic substitution : Reacts with Grignard reagents at the vinylic chloride position to form substituted alkenes .

-

Diels-Alder reactions : Acts as a dienophile with conjugated dienes under thermal conditions.

Transformations of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group introduces unique reactivity:

-

Oxidation : CrO₃/H₂SO₄ converts it to a carboxylic acid, forming a dicarboxylic acid derivative.

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, competing with the primary carboxylic acid.

-

Protection : Silane reagents (e.g., TMSCl) protect the hydroxyl group during multistep syntheses .

Scientific Research Applications

Organic Synthesis

- Building Block : This compound serves as a key building block in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in the preparation of more complex molecules through reactions such as oxidation, reduction, and nucleophilic substitution.

- Reagent in Reactions : It acts as a reagent in several chemical reactions, providing functional groups that can be further modified for specific applications.

- Insecticidal Properties : The compound is studied for its potential insecticidal properties, particularly as a precursor in the synthesis of pyrethroid insecticides. Pyrethroids are widely used for pest control due to their effectiveness against a broad range of insects . The mechanism of action typically involves inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission in pests.

- Pharmacological Investigations : Research indicates potential therapeutic properties, making it a candidate for further studies in medicinal chemistry. Its interactions with biological targets are being explored to assess efficacy and safety profiles.

Industrial Applications

- Agrochemicals : The compound is integral in the formulation of agrochemicals, particularly herbicides and insecticides. Its derivatives have been successfully incorporated into commercial products used for agricultural pest management .

- Environmental Impact Studies : Given the widespread use of pyrethroid insecticides derived from this compound, studies focus on their environmental persistence and effects on non-target organisms. Research has been conducted to understand their behavior in various ecosystems and their potential risks to human health and wildlife .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity; used in various transformations |

| Biological Activity | Insecticide precursor | Effective against pests; mechanism involves enzyme inhibition |

| Industrial Applications | Formulation of agrochemicals | Integral in pest management products |

Case Studies

-

Development of Pyrethroid Insecticides :

- A significant case study focuses on the synthesis of permethrin from cyclopropanecarboxylic acid derivatives. This study highlighted the enhanced insecticidal activity achieved through structural modifications, demonstrating the importance of this compound in developing effective pest control agents .

- Environmental Persistence Research :

- Pharmacological Studies :

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

- Toxicity Profile: The methyl ester analog (CAS 61898-95-1) shows developmental toxicity in rats at high doses (LOAEL: 900 mg/kg-bw/day) but is non-genotoxic . In contrast, cypermethrin (CAS 52315-07-8) exhibits acute toxicity to aquatic organisms, with fish LC50 values as low as 0.003 mg/L .

- Environmental Fate: The methyl ester (CAS 61898-95-1) has extreme persistence in water (half-life: 17 years at pH 7) and low biodegradability . Permethrin (CAS 52645-53-1) degrades faster in sunlight due to its ester linkage but still poses risks to aquatic ecosystems .

Stereochemical Variations :

Production and Use :

- The methyl ester (CAS 61898-95-1) is produced at ~4,536 metric tons annually in the U.S. but is restricted to closed-system intermediates to limit environmental release . In contrast, cypermethrin and permethrin have broader agricultural and public health applications .

Biological Activity

Cyclopropanecarboxylic acid, specifically the compound 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl-, is an important synthetic organic compound with significant biological activity. This compound is primarily known for its applications in agriculture, particularly as an intermediate in the synthesis of pyrethroid insecticides. Understanding its biological activity involves examining its chemical properties, mechanisms of action, and its effects on various biological systems.

- Molecular Formula: C10H14Cl2O2

- Molecular Weight: 237.123 g/mol

- CAS Registry Number: 59609-49-3

- Structure: The compound features a cyclopropane ring with a carboxylic acid group and dichloroethenyl substituents.

The biological activity of cyclopropanecarboxylic acid derivatives is largely attributed to their interaction with biological targets such as enzymes and receptors. Notably:

- Acetylcholinesterase Inhibition: This compound may inhibit acetylcholinesterase, an enzyme critical for breaking down acetylcholine in synaptic clefts. Inhibition leads to an accumulation of acetylcholine, causing prolonged nerve signal transmission, which is particularly detrimental to pests but also raises concerns regarding toxicity to non-target organisms .

- Pesticidal Activity: The compound is utilized in the formulation of pyrethroid insecticides, which are known for their effectiveness against a wide range of agricultural pests. These compounds mimic natural insecticides found in chrysanthemum flowers but exhibit enhanced stability and potency .

Toxicity Studies

The toxicity profile of cyclopropanecarboxylic acid derivatives has been assessed through various studies:

| Endpoint | Value | Test Organism |

|---|---|---|

| Oral LD50 | >5000 mg/kg | Rats |

| Inhalation LC50 | >0.35 mg/L | Rats |

| Acute Toxicity (fish) | 1-100 mg/L | Fish |

These studies indicate that while the compound exhibits low acute toxicity to mammals at high doses, it poses significant risks to aquatic life at lower concentrations .

Environmental Impact

Cyclopropanecarboxylic acid is not readily biodegradable and has limited potential for bioaccumulation. Its environmental hazard classification suggests acute toxicity to fish and invertebrates, necessitating careful management during agricultural application to mitigate ecological risks .

Case Studies

-

Efficacy as Insecticide:

A study demonstrated that formulations containing cyclopropanecarboxylic acid derivatives significantly reduced pest populations in agricultural settings. The effectiveness was attributed to both acute toxicity and the ability to disrupt normal neurological function in insects. -

Bioremediation Potential:

Research has explored the biodegradation capabilities of bacterial strains such as Bacillus species towards cyclopropanecarboxylic acid derivatives. These bacteria can metabolize xenobiotic compounds, suggesting potential applications in bioremediation efforts where these chemicals are present as pollutants .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing cyclopropanecarboxylic acid derivatives with dichloroethenyl and hydroxymethyl substituents?

Methodological Answer: Two primary routes are documented for synthesizing cyclopropane carboxylic acid analogs. The first involves cyclization of ethyl 5-chloro-3,3-dimethylpentanoate via phenylthioetherification, oxidation to a ketone intermediate, and subsequent cyclization. The second route employs hydration/acidification of the same precursor, followed by esterification and oxidation to form a cyclized pyranone intermediate . Optimization focuses on controlling stereochemistry (cis/trans isomer ratios) using temperature modulation and chiral catalysts. Yield improvements are achieved via recrystallization or chromatography .

Q. How is the structural configuration of this compound validated, particularly its stereochemical and substituent positioning?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions (e.g., dichloroethenyl at C3, hydroxymethyl at C2). Chiral High-Performance Liquid Chromatography (HPLC) resolves stereoisomers, while X-ray crystallography provides absolute configuration verification for crystalline derivatives. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, with electron ionization (EI-MS) distinguishing dichloroethenyl groups via isotopic clusters .

Q. What is the mechanism of insecticidal action for cyclopropane carboxylic acid derivatives?

Methodological Answer: These compounds act on voltage-gated sodium channels in insect neurons, prolonging channel opening and causing hyperexcitation. Structure-activity relationship (SAR) studies indicate that the dichloroethenyl group enhances binding affinity, while the hydroxymethyl substituent may influence metabolic stability. Electrophysiological assays (e.g., patch-clamp) quantify sodium channel interactions, and knockdown bioassays on Drosophila mutants validate target specificity .

Q. How are environmental residues of this compound quantified in agricultural settings?

Methodological Answer: Residue analysis employs High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification. Sample preparation involves extraction with acetonitrile, cleanup via dispersive solid-phase extraction (d-SPE), and matrix-matched calibration to minimize interference. Detection limits typically range from 0.01–0.05 mg/kg in soil and plant matrices .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans, enantiomeric ratios) affect bioactivity and environmental persistence?

Methodological Answer: Cis-isomers generally exhibit higher insecticidal activity due to enhanced membrane permeability and sodium channel binding. Enantioselective bioassays (e.g., contact toxicity on resistant insect strains) and molecular docking simulations quantify stereochemical impacts. Environmental persistence is evaluated via chiral stability studies under UV light and soil microbial exposure, with gas chromatography (GC) monitoring degradation rates .

Q. What metabolic pathways are involved in the breakdown of this compound in mammalian systems?

Methodological Answer: In vitro assays using liver microsomes identify cytochrome P450 (CYP3A4)-mediated oxidation as the primary metabolic pathway. Metabolites like cis-DCVA (3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid) are characterized via LC-MS. Hydroxymethyl group conjugation (e.g., glucuronidation) is detected using UDP-glucuronosyltransferase (UGT) inhibition studies .

Q. What molecular mechanisms underlie pest resistance to cyclopropane-based insecticides?

Methodological Answer: Resistance is linked to sodium channel mutations (e.g., kdr and super-kdr mutations). Knockdown resistance (kdr) alleles are identified via PCR amplification and sequencing of insect genomic DNA. Functional validation uses Xenopus oocyte expression systems to compare channel sensitivity to wild-type and mutant variants .

Q. How does this compound degrade in aquatic ecosystems, and what are its ecotoxicological impacts?

Methodological Answer: Photodegradation in water is studied under simulated sunlight (λ > 290 nm) with TiO₂ photocatalysis, identifying hydroxylated byproducts via MS. Ecotoxicity is assessed using Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays. Sediment adsorption coefficients (Kd) are determined via batch equilibrium experiments .

Properties

CAS No. |

64162-73-8 |

|---|---|

Molecular Formula |

C8H10Cl2O3 |

Molecular Weight |

225.07 g/mol |

IUPAC Name |

3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H10Cl2O3/c1-8(3-11)4(2-5(9)10)6(8)7(12)13/h2,4,6,11H,3H2,1H3,(H,12,13) |

InChI Key |

MPUIDENWQJJABU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Cl)Cl)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.